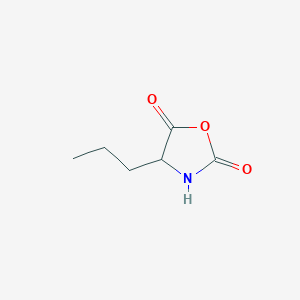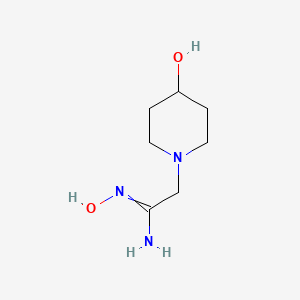
2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Reaction Scheme:
- 2-aminophenol + 3-chlorobenzoyl chloride → intermediate
- Intermediate → 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one
Reaction Conditions:
- Solvent: Pyridine
- Temperature: Room temperature to reflux
- Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted benzoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Benzoxazol-2-yl)ethan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one: Contains a benzothiazole ring instead of a benzoxazole ring, which can alter its electronic properties and biological activity.
2-(1,3-Benzoxazol-2-yl)-1-phenylethan-1-one: Lacks the chlorine atom, which may influence its chemical reactivity and interactions.
Uniqueness
2-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is unique due to the presence of both the benzoxazole ring and the chlorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H10ClNO2 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2 |
Clave InChI |
ZYDMXYOKAGHGGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)

![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)

carbohydrazide](/img/structure/B11723623.png)




![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
